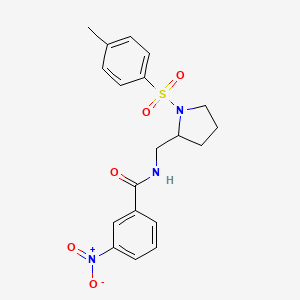

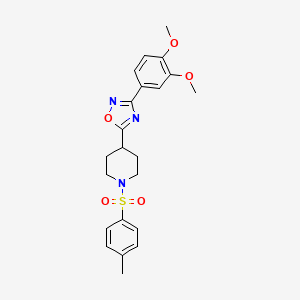

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are also used as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamide compounds are usually produced from the reaction between carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . These methods provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can be used in the synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .科学研究应用

Antiviral Activity

Benzamide derivatives, including compounds similar to 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, have been studied for their antiviral properties. Indole derivatives, which share structural similarities, have shown inhibitory activity against influenza A and other viruses . This suggests potential applications in developing antiviral medications, particularly as part of combination therapies to enhance efficacy and reduce resistance.

Anticancer Therapeutics

Benzamide derivatives have been evaluated for their anticancer activity. They have shown promise in inhibiting the growth of various human cancer cell lines, indicating their potential use in cancer treatment strategies. Research in this field focuses on optimizing the pharmacokinetic properties and targeting capabilities of these compounds to improve their therapeutic index.

Antibacterial and Antimicrobial Effects

The structure of benzamide derivatives lends itself to antibacterial and antimicrobial activity. Studies have synthesized and tested various benzamide compounds for their efficacy against gram-positive and gram-negative bacteria . This research is crucial in the face of rising antibiotic resistance, as new drugs are needed to combat bacterial infections.

Antioxidant Applications

Benzamide derivatives have also been explored for their antioxidant properties. These compounds can neutralize free radicals and chelate metals, which is beneficial in preventing oxidative stress-related damage in biological systems . Their antioxidant activity makes them candidates for inclusion in treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders.

Anti-tubercular Agents

The fight against tuberculosis (TB) has led to the investigation of benzamide derivatives as potential anti-tubercular agents. Novel benzamide compounds have been designed and synthesized to evaluate their activity against Mycobacterium tuberculosis . The development of new TB drugs is critical, given the disease’s global impact and the emergence of drug-resistant strains.

属性

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-14-7-9-18(10-8-14)28(26,27)21-11-3-6-17(21)13-20-19(23)15-4-2-5-16(12-15)22(24)25/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPHMLNUFGCXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)

![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)

![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)

![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2853397.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)